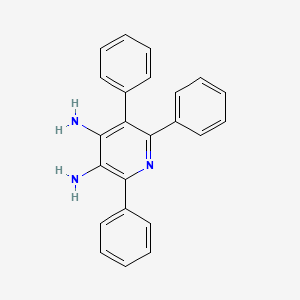
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C9H15N3O2S·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonamide group and a hydrazinophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with N-(2-(4-hydrazinophenyl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: Lacks the hydrazinophenyl group, resulting in different chemical properties.
N-(2-(4-Hydrazinophenyl)ethyl)amine: Lacks the methanesulfonamide group, affecting its reactivity and applications.
Sulfonamide derivatives: Share the sulfonamide group but differ in other substituents, leading to varied biological activities.
Uniqueness
Methanesulfonamide, N-(2-(4-hydrazinophenyl)ethyl)-, monohydrochloride is unique due to the presence of both the methanesulfonamide and hydrazinophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
85455-74-9 |
|---|---|
Formule moléculaire |
C9H16ClN3O2S |
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;/h2-5,11-12H,6-7,10H2,1H3;1H |
Clé InChI |
KLFYKDYGGWCZIM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCC1=CC=C(C=C1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

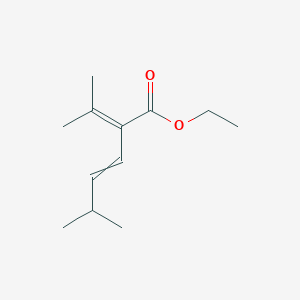
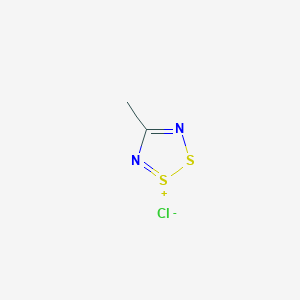

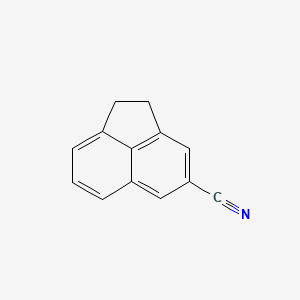
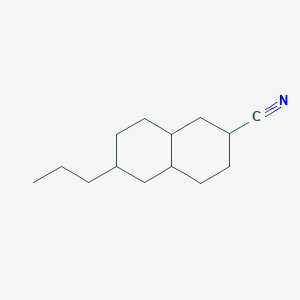
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
